
Sodium 4-hydroxy-2-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-hydroxy-2-phenylbutanoate is an organic compound with the molecular formula C10H11NaO3. It is a sodium salt of 4-hydroxy-2-phenylbutanoic acid. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis. It is characterized by its aromatic ring and a hydroxyl group attached to a butanoate chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Sodium 4-hydroxy-2-phenylbutanoate typically involves the condensation of benzaldehyde with pyruvic acid, followed by esterification, bio-enzyme catalyzed asymmetric reduction, and double-bond hydrogenation . The process can be summarized as follows:
Condensation: Benzaldehyde reacts with pyruvic acid to form an intermediate.
Esterification: The intermediate undergoes esterification to form an ester.
Asymmetric Reduction: The ester is reduced asymmetrically using bio-enzymes to obtain the desired product.
Hydrogenation: The final step involves hydrogenation to achieve the optically pure target product.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their high enantioselectivity, mild reaction conditions, and environmental friendliness . These methods utilize carbonyl reductases for the reduction of ethyl 2-oxo-4-phenylbutanoate to produce the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-hydroxy-2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of 4-oxo-2-phenylbutanoic acid.
Reduction: Formation of 4-hydroxy-2-phenylbutanol.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Sodium 4-hydroxy-2-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Mécanisme D'action
The mechanism of action of Sodium 4-hydroxy-2-phenylbutanoate involves its conversion to active metabolites in the body. It is metabolized to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine. This conjugate is then excreted by the kidneys, providing an alternative pathway for nitrogen excretion . The compound also acts as a histone deacetylase inhibitor, influencing gene expression and protein function .
Comparaison Avec Des Composés Similaires
Sodium 4-hydroxy-2-phenylbutanoate can be compared with similar compounds such as:
Sodium phenylbutyrate: Used to treat urea cycle disorders and acts as a histone deacetylase inhibitor.
Sodium 4-hydroxy-3-phenylbutanoate: Similar structure but with a different position of the hydroxyl group, leading to different biological activities.
Uniqueness: this compound is unique due to its specific structure, which allows it to act as a precursor for ACE inhibitors and its role in nitrogen excretion pathways. Its enantioselective synthesis and biocatalytic production methods also make it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H11NaO3 |
|---|---|
Poids moléculaire |
202.18 g/mol |
Nom IUPAC |
sodium;4-hydroxy-2-phenylbutanoate |
InChI |
InChI=1S/C10H12O3.Na/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1 |
Clé InChI |
NKVUFGKFOOFJJH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(CCO)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



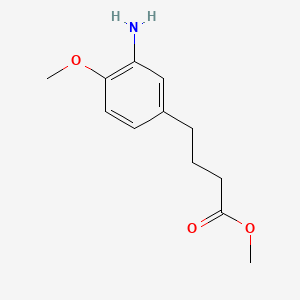
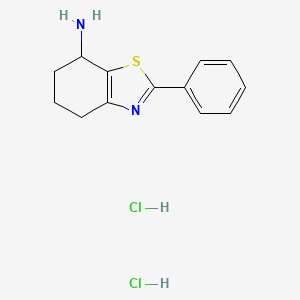
![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13476641.png)
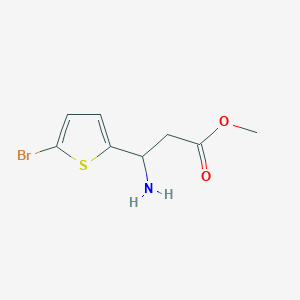




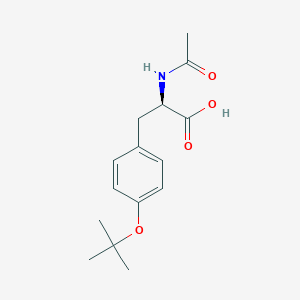
![2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13476683.png)
![tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)
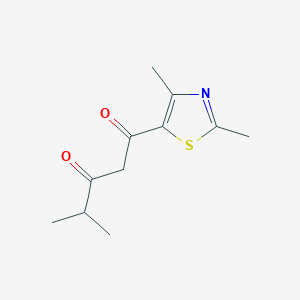
![5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)
